N-cyclobutyl-3-ethylaniline N-cyclobutyl-3-ethylaniline
Brand Name: Vulcanchem
CAS No.: 1251074-78-8
VCID: VC2694819
InChI: InChI=1S/C12H17N/c1-2-10-5-3-8-12(9-10)13-11-6-4-7-11/h3,5,8-9,11,13H,2,4,6-7H2,1H3
SMILES: CCC1=CC(=CC=C1)NC2CCC2
Molecular Formula: C12H17N
Molecular Weight: 175.27 g/mol

N-cyclobutyl-3-ethylaniline

CAS No.: 1251074-78-8

Cat. No.: VC2694819

Molecular Formula: C12H17N

Molecular Weight: 175.27 g/mol

* For research use only. Not for human or veterinary use.

N-cyclobutyl-3-ethylaniline - 1251074-78-8

Specification

CAS No. 1251074-78-8
Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
IUPAC Name N-cyclobutyl-3-ethylaniline
Standard InChI InChI=1S/C12H17N/c1-2-10-5-3-8-12(9-10)13-11-6-4-7-11/h3,5,8-9,11,13H,2,4,6-7H2,1H3
Standard InChI Key CNCSLFIFFCLKCV-UHFFFAOYSA-N
SMILES CCC1=CC(=CC=C1)NC2CCC2
Canonical SMILES CCC1=CC(=CC=C1)NC2CCC2

Introduction

Structure and Basic Properties

N-cyclobutyl-3-ethylaniline consists of three key structural components: an aniline core, a cyclobutyl substituent on the nitrogen atom, and an ethyl group at the meta position of the benzene ring. This unique structural arrangement contributes to its chemical reactivity and physical properties. The tertiary amine structure created by the cyclobutyl attachment to the nitrogen atom significantly influences its basicity and nucleophilicity.

Physical and Chemical Properties

Based on its structure, N-cyclobutyl-3-ethylaniline is expected to exhibit physical and chemical properties typical of substituted anilines, with modifications due to its specific substituents. While comprehensive experimental data is limited, theoretical predictions can be made based on structural features.

Table 1: Predicted Physicochemical Properties of N-cyclobutyl-3-ethylaniline

PropertyPredicted ValueBasis for Prediction
Molecular Weight175.27 g/molCalculated from molecular formula C₁₂H₁₇N
Physical StateLiquid at room temperatureBased on similar aniline derivatives
SolubilitySoluble in organic solvents, limited water solubilityBased on lipophilic substituents
Boiling Point>250°CEstimated from similar compounds
pKaApproximately 4.5-5.5Based on tertiary aniline structure

The presence of both the cyclobutyl and ethyl groups increases the lipophilicity of the molecule compared to unsubstituted aniline, which would enhance its solubility in non-polar solvents and potentially improve its membrane permeability in biological systems.

Synthesis Methods

Several synthetic routes can potentially be employed to prepare N-cyclobutyl-3-ethylaniline, with reductive amination being one of the most direct approaches.

Reductive Amination

Reductive amination represents a straightforward method for synthesizing N-cyclobutyl-3-ethylaniline from 3-ethylaniline and cyclobutanone. This approach typically involves two steps: the formation of an imine intermediate followed by reduction to the corresponding amine.

Sodium triacetoxyborohydride (NaBH(OAc)₃) has proven to be an effective reducing agent for such transformations, offering advantages over other reducing agents in terms of selectivity and mild reaction conditions .

Table 2: Reductive Amination Conditions for N-cyclobutyl-3-ethylaniline Synthesis

ParameterOptimal ConditionNotes
Solvent1,2-DichloroethaneTHF or acetonitrile can also be used
Catalyst/AdditiveAcetic acidEnhances reaction rate
TemperatureRoom temperatureMild conditions preserve functional groups
ReductantNaBH(OAc)₃Superior to NaBH₃CN for many substrates
Molar Ratio1:1:1.53-ethylaniline:cyclobutanone:NaBH(OAc)₃

Alternative Synthetic Approaches

Other potential synthetic routes include:

  • Direct N-alkylation of 3-ethylaniline with cyclobutyl halides or sulfates

  • Copper or palladium-catalyzed N-arylation between 3-ethylbromobenzene and cyclobutylamine

  • Reduction of appropriate amide intermediates

Chemical Reactivity

The reactivity of N-cyclobutyl-3-ethylaniline is determined by its structural components, particularly the tertiary amine and the aromatic ring with an ethyl substituent.

Reactivity of the Amino Group

The nitrogen atom in N-cyclobutyl-3-ethylaniline possesses a lone pair of electrons, making it nucleophilic despite steric hindrance from the cyclobutyl group. This enables several reaction pathways:

Reactivity of the Aromatic Ring

The aromatic ring in N-cyclobutyl-3-ethylaniline can undergo typical electrophilic aromatic substitution reactions, with the directing effects of both the amino and ethyl groups influencing regioselectivity:

  • The amino group is strongly activating and ortho/para-directing

  • The ethyl group is weakly activating and ortho/para-directing

These combined effects would make positions ortho to the amino group and para to the ethyl group particularly reactive toward electrophiles.

Table 3: Predicted Reactivity Sites for Electrophilic Aromatic Substitution

PositionRelative ReactivityDirecting Influences
C-2HighOrtho to amino, meta to ethyl
C-4HighOrtho to amino, para to ethyl
C-5MediumMeta to amino, ortho to ethyl
C-6HighPara to amino, meta to ethyl

Applications in Medicinal Chemistry

Structure-Activity Relationships

By examining related compounds, we can predict potential biological activities of N-cyclobutyl-3-ethylaniline. Compounds with similar structural features have demonstrated various pharmacological properties:

Table 4: Potential Biological Activities Based on Structural Features

Structural FeaturePotential Biological EffectRelated Drug Classes
Tertiary anilineInteraction with neurotransmitter receptorsCNS-active compounds
Cyclobutyl groupEnhanced receptor selectivity, metabolic stabilityVarious CNS and anticancer drugs
3-ethyl substitutionModulation of lipophilicity, target bindingAnti-inflammatory agents

Biological Activity

Molecular Interactions

The biological activity of N-cyclobutyl-3-ethylaniline likely stems from its ability to interact with specific molecular targets within biological systems. Key interaction mechanisms may include:

  • Hydrogen bonding through the nitrogen atom

  • π-stacking interactions involving the aromatic ring

  • Hydrophobic interactions via the cyclobutyl and ethyl groups

  • Van der Waals forces

These interactions could enable the compound to bind to various receptors, enzymes, or other biological macromolecules, potentially modulating their functions.

Cellular Effects

At the cellular level, N-cyclobutyl-3-ethylaniline may influence various processes depending on its specific molecular targets. Based on studies of related compounds, potential cellular effects could include:

  • Modulation of cellular signaling pathways

  • Influence on neurotransmitter systems

  • Effects on cell proliferation and differentiation

  • Potential antioxidant or pro-oxidant activities

Comparison with Similar Compounds

Structural Analogs

Comparing N-cyclobutyl-3-ethylaniline with structural analogs provides insights into structure-activity relationships and helps predict its unique properties.

Table 5: Comparison with Structural Analogs

CompoundStructural DifferenceEffect on Properties
N-ethylanilineLacks cyclobutyl group, has ethyl insteadLower steric hindrance, different biological target interactions
N-cyclobutylanilineLacks ethyl group on benzene ringAltered electronic properties, different regioselectivity in reactions
3-ethylanilinePrimary amine instead of tertiaryHigher reactivity of amino group, different hydrogen bonding patterns
N-cyclobutyl-3-(diethylaminomethyl)anilineAdditional diethylaminomethyl groupIncreased basicity, potential for additional binding interactions

Effect of Structural Modifications

Structural modifications of N-cyclobutyl-3-ethylaniline could lead to derivatives with altered physical, chemical, and biological properties:

  • Ring size modification: Replacing the cyclobutyl with cyclopropyl or cyclopentyl would alter the conformational properties and potentially the binding selectivity.

  • Position of the ethyl group: Moving the ethyl group from the meta to ortho or para position would change the electronic distribution and steric effects.

  • Introduction of functional groups: Adding polar functional groups could enhance water solubility and provide additional binding interactions.

Current Research and Future Directions

Research Gaps

Despite its potential applications, N-cyclobutyl-3-ethylaniline has several research gaps that present opportunities for future investigations:

  • Comprehensive physical and chemical characterization

  • Development of efficient and scalable synthetic methods

  • Systematic exploration of biological activities

  • Structure-activity relationship studies with derivatives

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